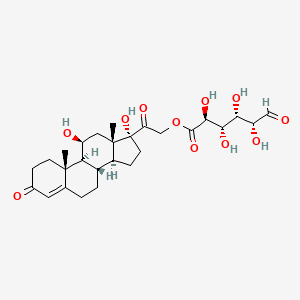

beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

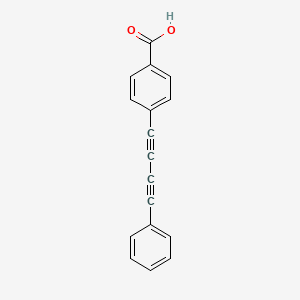

Beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl is a useful research compound. Its molecular formula is C27H38O11 and its molecular weight is 538.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 538.24141202 g/mol and the complexity rating of the compound is 1020. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cortisol-21-glucosiduronate, a glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is ubiquitously expressed in all nucleated cells throughout the body . The binding of glucocorticoids to the GR plays a crucial role in regulating the immune system, metabolism, and cardiovascular function .

Mode of Action

The compound interacts with its target, the GR, through both genomic and non-genomic mechanisms . In the genomic mechanism, the glucocorticoid-GR complex translocates to the nucleus, where it regulates the transcription of target genes . This leads to the synthesis or repression of proteins, including cytokines, chemokines, inflammatory enzymes, and adhesion molecules .

Biochemical Pathways

Cortisol-21-glucosiduronate affects various biochemical pathways. Its metabolism results in cortisol glucosiduronate as the principal metabolite, accompanied by small amounts of 11β, 17,21-trihydroxypregnane-3,20-dione (THF) glucosiduronate . The absence of other normal metabolites of cortisol indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .

Pharmacokinetics

The metabolism of cortisol-21-glucosiduronate has been studied in humans. Urinary excretion was about 65% in subjects, with cortisol glucosiduronate as the principal metabolite . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of cortisol-21-glucosiduronate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the GR, it modulates the immune response and inflammation, thereby helping the body restore homeostasis . Sustained increases in glucocorticoid levels can lead to various pathologies, including autoimmune disorders, cardiovascular disease, metabolic syndrome, infertility, growth suppression, and psychiatric disorders .

Action Environment

The action of cortisol-21-glucosiduronate is influenced by various environmental factors. For instance, exposure to environmental or biological stressors stimulates the release of corticotropin-releasing hormone (CRH), which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH then stimulates the synthesis of glucocorticoids . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the individual’s stress levels and overall physiological state .

Biochemical Analysis

Biochemical Properties

Cortisol-21-glucosiduronate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a principal metabolite accompanied by small amounts of 11β, 17,21-trihydroxypregnane- 3,20-dione (THF) glucosiduronate . The metabolism of Cortisol-21-glucosiduronate has been studied in subjects, indicating that it plays a role in biochemical reactions .

Cellular Effects

Cortisol-21-glucosiduronate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of carbohydrate, lipid, and protein metabolism .

Molecular Mechanism

The molecular mechanism of action of Cortisol-21-glucosiduronate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolism of Cortisol-21-glucosiduronate indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .

Temporal Effects in Laboratory Settings

The effects of Cortisol-21-glucosiduronate over time in laboratory settings have been observed. Urinary excretion was about 65% in both subjects, with Cortisol-21-glucosiduronate as the principal metabolite . This suggests the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cortisol-21-glucosiduronate in animal models are limited, it is known that glucocorticoids, the class of compounds to which Cortisol-21-glucosiduronate belongs, have been widely studied in animal models for their effects on various conditions .

Metabolic Pathways

Cortisol-21-glucosiduronate is involved in various metabolic pathways. The metabolism of Cortisol-21-glucosiduronate has been studied, indicating that it plays a role in the metabolism of cortisol .

Transport and Distribution

It is known that cortisol, the parent compound of Cortisol-21-glucosiduronate, is transported and distributed within cells and tissues via the circulatory system .

Subcellular Localization

Cortisol, the parent compound, is known to bind to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body .

Properties

CAS No. |

7301-54-4 |

|---|---|

Molecular Formula |

C27H38O11 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H38O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChI Key |

SXDBDFVHISOKJP-YXSMBZLISA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C(C(C(C=O)O)O)O)O)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)

![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)

![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)